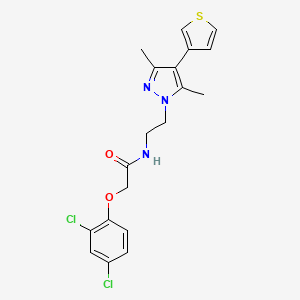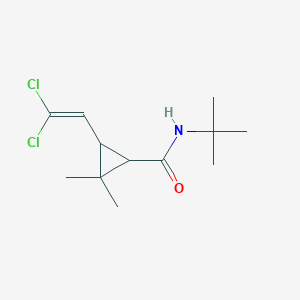![molecular formula C26H34ClN3O5S2 B3012645 ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1219187-10-6](/img/structure/B3012645.png)
ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride, is a complex organic molecule. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, characterization, and structural analysis of related compounds, which can be used to infer potential properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of various starting materials with dinucleophiles to form substituted pyrimidine and pyridine derivatives. For example, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leads to the formation of esters of substituted pyrimidinecarboxylic acids . Similarly, the synthesis of substituted thieno[2,3-c]pyridine derivatives is achieved by starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . These methods suggest that the synthesis of the compound may involve similar multi-step reactions, including the formation of an intermediate Schiff base.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods and X-ray crystallography. For instance, the crystal and molecular structure of a substituted thieno[2,3-c]pyridine derivative is stabilized by intramolecular hydrogen bonds . The crystal structure of another pyridine derivative is stabilized by intermolecular C-H...O, C-H...F, and C-H...π interactions . These findings indicate that the compound may also exhibit a complex network of intramolecular and intermolecular interactions, influencing its stability and conformation.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compounds similar to the one . However, the presence of functional groups such as esters, amides, and sulfamoyl groups in the related compounds suggests that they may undergo hydrolysis, nucleophilic substitution, and other typical organic reactions . The compound , with its benzamido and carboxylate groups, is likely to exhibit similar reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are inferred from their synthesis and structural characterization. For example, the presence of hydrogen bonding in the crystal structures suggests that these compounds may have higher melting points and may exhibit solubility in polar solvents . The substituted pyridine and pyrimidine rings in these compounds suggest potential aromatic character, which may influence their UV-Visible and fluorescence spectroscopic properties. The compound , with its complex structure, is likely to have unique physical and chemical properties that could be explored through experimental studies.
Scientific Research Applications
Synthesis and Structural Analysis
- Phosphine-Catalyzed Annulation : A study describes the use of ethyl 2-methyl-2,3-butadienoate, a related compound, in [4 + 2] annulation with N-tosylimines, catalyzed by organic phosphine, leading to high yields and complete regioselectivity of tetrahydropyridine derivatives (Zhu, Lan, & Kwon, 2003).
- Synthesis of Fused Heterocycles : Research on the synthesis of novel pyrido and thieno pyrimidines from similar ethyl-substituted compounds showcases the potential for creating diverse polyheterocyclic systems (Bakhite, Al-Sehemi, & Yamada, 2005).
- Crystal Structure Elucidation : A study focused on the crystal structure of a closely related compound, providing insights into the molecular geometry and interactions within the crystal lattice (Chen, Hong, Liu, & Ming-guo, 2012).
Organic Synthesis and Medicinal Chemistry
- Key Intermediate in Drug Synthesis : The compound is used as a key intermediate in the synthesis of prasugrel, a drug used for preventing blood clots (Weihui, 2013).
- Potential Anti-inflammatory Applications : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a structurally related molecule, was synthesized as a potential anti-inflammatory agent, indicating possible therapeutic applications (Moloney, 2001).
- Antiallergic Activity : Derivatives of similar compounds exhibited significant antiallergic activity, suggesting potential in developing new antiallergic agents (Nohara, Ishiguro, Ukawa, Sugihara, Maki, & Sanno, 1985).
properties
IUPAC Name |
ethyl 2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S2.ClH/c1-6-14-29(15-7-2)36(32,33)20-11-9-19(10-12-20)24(30)27-25-23(26(31)34-8-3)21-13-16-28(18(4)5)17-22(21)35-25;/h6-7,9-12,18H,1-2,8,13-17H2,3-5H3,(H,27,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSWIENWGWWGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B3012567.png)




![2-[(Methylsulfanyl)methyl]pyrrolidine](/img/structure/B3012576.png)



